

1,3-Dichloro-7-methylisoquinoline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,3-Dichloro-7-methylisoquinoline

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An In-Depth Technical Guide to **1,3-Dichloro-7-methylisoquinoline**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The isoquinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.^{[1][2][3]} Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.^[4] This guide provides a comprehensive technical overview of a specific, synthetically valuable derivative: **1,3-Dichloro-7-methylisoquinoline**. We will delve into its fundamental properties, propose a robust synthetic pathway, outline methods for its structural validation, and discuss its potential as a building block for novel therapeutic agents, all from the perspective of a senior application scientist.

Part 1: Core Physicochemical Properties and Identification

Unambiguous identification is the first step in any rigorous scientific investigation. **1,3-Dichloro-7-methylisoquinoline** is a distinct chemical entity with a defined set of properties that are crucial for its handling, reaction planning, and characterization. The key quantitative and qualitative data for this compound are summarized below.

Property	Data	Source(s)
Molecular Weight	212.078 g/mol	[5]
Molecular Formula	C ₁₀ H ₇ Cl ₂ N	[5][6][7]
CAS Number	21902-37-4	[5][6][7]
Exact Mass	210.9955546 Da	[8][9]
Monoisotopic Mass	210.9955546 Da	[8][9]
Predicted XLogP3	4.4	[8][9]
SMILES	CC1=CC2=C(C=C1)C=C(Cl)N =C2Cl	[5]
InChIKey	BPEFMJHEHCHWPC- UHFFFAOYSA-N	[5][9][10]
Appearance	Data not widely published; likely a solid at room temperature.	
Melting/Boiling Point	Data not available in published literature.[5]	[5]

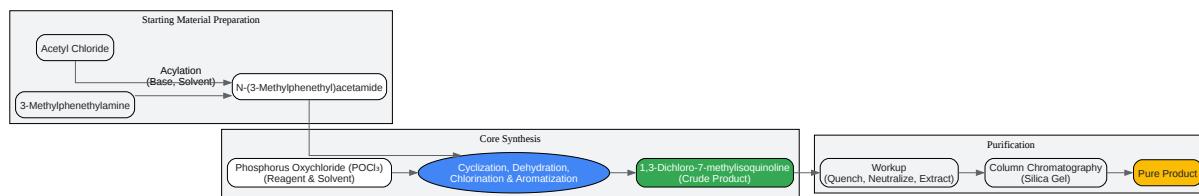
Part 2: Synthesis and Purification

While a specific, peer-reviewed synthesis for **1,3-Dichloro-7-methylisoquinoline** is not readily found, a logical and robust synthetic route can be designed based on foundational reactions in isoquinoline chemistry. The Bischler-Napieralski reaction is a classic and highly effective method for constructing the isoquinoline core from β -phenylethylamines.[3][4] This approach is particularly advantageous here as common cyclodehydrating agents, such as phosphorus oxychloride (POCl₃), can also serve as chlorinating agents to furnish the desired dichloro substitution pattern.

Proposed Synthetic Rationale and Workflow

The proposed pathway begins with a commercially available or readily synthesized N-acylated β -phenylethylamine. The key step involves an intramolecular electrophilic aromatic substitution

(cyclization) followed by aromatization and chlorination, driven by a powerful Lewis acid like POCl_3 . This one-pot approach is efficient and leverages well-understood reaction mechanisms.



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Caption: Proposed synthesis of **1,3-Dichloro-7-methylisoquinoline** via Bischler-Napieralski reaction.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the final product confirm the efficacy of the transformation.

- Step 1: Acylation of 3-Methylphenethylamine (Precursor Synthesis)
 - Rationale: To install the necessary acyl group that will form the C1 and N2 atoms of the new heterocyclic ring.
 - Dissolve 3-methylphenethylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (N_2).

- Cool the mixture to 0 °C in an ice bath.
- Add acetyl chloride (1.1 eq) dropwise. The base neutralizes the HCl byproduct, preventing unwanted side reactions.
- Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.
- Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(3-methylphenethyl)acetamide, which can often be used without further purification.

- Step 2: Cyclization, Chlorination, and Aromatization
 - Rationale: This is the core transformation. POCl₃ acts as a Lewis acid to activate the amide carbonyl for electrophilic attack on the aromatic ring. It also serves as the dehydrating agent and the source of chlorine for substitution at the C1 and C3 positions.
 - Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
 - To the crude N-(3-methylphenethyl)acetamide (1.0 eq), add an excess of phosphorus oxychloride (5-10 eq), which will also serve as the solvent.
 - Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. The progress should be monitored by quenching a small aliquot and analyzing via TLC or LC-MS.
 - Cool the reaction mixture to room temperature, then slowly and carefully pour it onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.
 - Basify the acidic aqueous solution to pH > 10 with a concentrated NaOH or KOH solution while cooling in an ice bath. This deprotonates the isoquinoline nitrogen, rendering the product soluble in organic solvents.
 - Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo to yield the crude product.
- Step 3: Purification
 - Rationale: To remove any unreacted starting material, polymeric byproducts, or regioisomers.
 - Purify the crude solid/oil using flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the nonpolar product from more polar impurities.
 - Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield **1,3-Dichloro-7-methylisoquinoline**.

Part 3: Structural Characterization and Validation

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

- High-Resolution Mass Spectrometry (HRMS): This is the most definitive technique for confirming the molecular formula. The analysis should show a molecular ion peak corresponding to the exact mass of 210.9955546 (for $\text{C}_{10}\text{H}_7\text{Cl}_2\text{N}$).^{[8][9]} A critical validation point is the isotopic pattern: due to the presence of two chlorine atoms, a characteristic M, M+2, and M+4 cluster in an approximate ratio of 9:6:1 will be observed, confirming the presence of two chlorine atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum should be consistent with the structure. Expected signals include: a singlet in the aliphatic region (~2.5 ppm) corresponding to the three protons of the C7-methyl group, and a set of signals in the aromatic region (7.0-8.5 ppm) for the four aromatic protons on the benzene and pyridine rings. The splitting patterns (singlets, doublets) will depend on their specific positions and couplings.
 - ^{13}C NMR: The spectrum should show 10 distinct carbon signals, including one in the aliphatic region for the methyl carbon and nine in the aromatic/heteroaromatic region. The

carbons attached to chlorine (C1 and C3) will be significantly downfield.

- Infrared (IR) Spectroscopy: Key functional groups can be identified. Expect to see characteristic absorption bands for aromatic C=C and C=N stretching (~1500-1650 cm⁻¹) and C-Cl stretching (~600-800 cm⁻¹).

Part 4: Relevance and Applications in Drug Discovery

1,3-Dichloro-7-methylisoquinoline is not just a chemical curiosity; it is a highly functionalized scaffold poised for elaboration in drug discovery programs. The isoquinoline core is a proven pharmacophore, and the specific substitutions on this derivative offer distinct advantages for medicinal chemists.[\[1\]](#)[\[11\]](#)

- Structure-Activity Relationship (SAR) Insights:
 - Dichloro Substituents: The chlorine atoms at the C1 and C3 positions are key reactive handles. They are susceptible to nucleophilic aromatic substitution (S_NAr), allowing for the straightforward introduction of various functional groups (e.g., amines, alcohols, thiols). This enables the rapid generation of a library of diverse analogs for screening. Furthermore, the chloro groups significantly increase the molecule's lipophilicity (predicted XLogP3 of 4.4), which can enhance membrane permeability and interaction with hydrophobic pockets in biological targets.[\[8\]](#)[\[9\]](#)
 - Methyl Group: The C7-methyl group acts as a steric and electronic probe. It can occupy small hydrophobic pockets within a protein's active site, potentially increasing binding affinity and selectivity. Its position on the benzo portion of the ring system subtly modulates the electronic properties of the entire scaffold.
- Potential Therapeutic Applications:
 - Kinase Inhibitors: Many anticancer drugs targeting protein kinases feature a substituted heterocyclic core. The dichloroisoquinoline scaffold can be elaborated to mimic the hinge-binding motifs common in kinase inhibitors.

- Antimicrobial/Antiparasitic Agents: The related 4,7-dichloroquinoline is the precursor to the famous antimalarial drug chloroquine. This highlights the potential for this scaffold in developing new agents against infectious diseases.
- CNS Agents: Tetrahydroisoquinolines, which can be synthesized by reducing the isoquinoline core, are known to interact with various central nervous system targets.[\[2\]](#)[\[11\]](#)

Part 5: Safety and Handling

While specific toxicity data for **1,3-Dichloro-7-methylisoquinoline** is not available, data from closely related compounds should guide its handling. 1,3-Dichloroisoquinoline is classified as a skin and eye irritant.[\[12\]](#) Therefore, it is prudent to assume this derivative possesses similar hazards.

- GHS Precautions: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
- Handling Recommendations: Handle only in a chemical fume hood. Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

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- To cite this document: BenchChem. [1,3-Dichloro-7-methylisoquinoline molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1370531#1-3-dichloro-7-methylisoquinoline-molecular-weight]

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